3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is usually stirred at room temperature or under reflux conditions until the desired product precipitates out .
Chemical Reactions Analysis
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and regulation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
(2E)-3-(4-phenylphenyl)prop-2-enoyl chloride: This compound has a similar structure but with a chloride group instead of the hydroxyl and methyl groups.
(2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: This compound has a bromophenyl group instead of the hydroxyl and methyl groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has dichlorophenyl and methoxyphenyl groups, making it structurally different but functionally similar in terms of its chemical reactivity
Properties
Molecular Formula |
C21H16O4 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(4-phenylphenyl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C21H16O4/c1-14-13-19(23)20(21(24)25-14)18(22)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-13,23H,1H3/b12-9+ |
InChI Key |
BVAZKAKOPLLMDY-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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